molecular formula C7H10N2O B2742421 (2-cyclopropyl-1H-imidazol-5-yl)methanol CAS No. 1341349-04-9

(2-cyclopropyl-1H-imidazol-5-yl)methanol

Cat. No. B2742421
CAS RN: 1341349-04-9
M. Wt: 138.17
InChI Key: BJRBOWDATYWKNH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral,

Scientific Research Applications

Synthesis and Application in Organic Chemistry

The study of imidazole derivatives, including compounds related to (2-cyclopropyl-1H-imidazol-5-yl)methanol, has been significant in organic synthesis. For instance, the synthesis and application of imidazole derivatives have been explored, emphasizing their potential as intermediates in synthesizing various organic compounds. These derivatives can serve as masked forms of carbonyl groups or synthons in organic synthesis, indicating their utility in constructing complex molecules (Ohta et al., 1987).

Catalysis

Imidazole compounds have been identified as efficient catalysts in organic reactions. For example, L-proline has been used as a catalyst in the synthesis of trisubstituted and tetrasubstituted imidazoles, showcasing the versatility of imidazole-based compounds in facilitating various chemical transformations under mild conditions (Samai et al., 2009).

Inhibition Studies

Imidazole derivatives have also been studied for their inhibitory effects on enzymes. Research on cyclopropane-derived inhibitors, which might include structures similar to (2-cyclopropyl-1H-imidazol-5-yl)methanol, has provided insights into the mechanism of inhibition of certain enzymes, further contributing to our understanding of enzyme function and inhibition (Frank et al., 1989).

Advanced Materials and Photophysical Properties

The synthesis and study of hybrid organic-inorganic materials incorporating imidazole units have revealed interesting photophysical properties. These materials, formed through the interaction of imidazole derivatives with metal cations, demonstrate the potential of such compounds in developing new materials with specific optical and electronic characteristics (Buvaylo et al., 2015).

properties

IUPAC Name

(2-cyclopropyl-1H-imidazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRBOWDATYWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-cyclopropyl-1H-imidazol-4-yl)methanol

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